methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate

Description

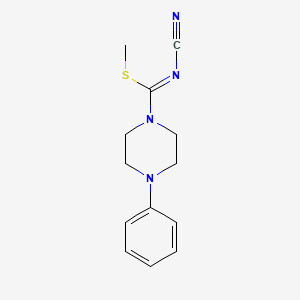

Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate is a heterocyclic compound featuring a pyrazine core substituted with a phenyl group at position 4 and a methyl N-cyanoimidothioate moiety. Its structure combines a bicyclic framework with functional groups that influence electronic, steric, and solubility properties.

Properties

IUPAC Name |

methyl N-cyano-4-phenylpiperazine-1-carboximidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-18-13(15-11-14)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSXOJWALOITLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl N-cyano-4-phenyltetrahydro-1(2H)-pyrazinecarbimidothioate (commonly referred to as MCTP) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H16N4S

- CAS Number : 2764701

- Molecular Weight : 256.36 g/mol

MCTP is characterized by a tetrahydropyridine structure that may influence its interaction with biological systems. The presence of the cyano and thiocarbamide groups suggests potential reactivity and biological activity.

Biological Activity Overview

Research into MCTP has highlighted several areas of biological activity, including:

- Neuroprotective Effects : Preliminary studies suggest that MCTP may exhibit neuroprotective properties, potentially influencing pathways associated with neurodegenerative diseases. The structural similarities to other compounds known to affect dopaminergic systems warrant further exploration.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress in various biological contexts.

- Enzyme Inhibition : There is potential for MCTP to act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these mechanisms.

Case Studies and Experimental Data

- Neurodegeneration Models :

-

Antioxidant Studies :

- Research indicates that related compounds can scavenge free radicals effectively, suggesting that MCTP may also possess similar antioxidant capabilities. This could be explored through assays measuring reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress.

-

Enzyme Activity Assays :

- Initial enzyme inhibition assays have shown promising results, indicating that MCTP may inhibit certain enzymes involved in neurotransmitter metabolism. Further studies are needed to identify specific targets and the implications for therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4S |

| Molecular Weight | 256.36 g/mol |

| Potential Biological Activities | Neuroprotection, Antioxidant, Enzyme Inhibition |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two analogs: methyl 4-(6-chloro-2-pyridinyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate () and methyl 4-benzhydryl-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate ():

Structural Insights :

- The 4-(6-chloro-2-pyridinyl) analog () adds a chlorine atom and a pyridine ring, increasing polarity and electron-withdrawing effects, which may improve binding specificity .

- The 4-benzhydryl analog () features a bulky diphenylmethyl group, significantly raising molecular weight and lipophilicity (logP), which could impact membrane permeability .

Structure-Activity Relationships (SAR)

- Steric Effects : The benzhydryl group () may hinder interaction with compact enzyme active sites but enhance binding to larger hydrophobic pockets .

- Solubility : The phenyl group in the target compound likely reduces water solubility compared to polar pyridinyl substituents, affecting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.